3-(2-Nitrophenoxy)azetidine;hydrochloride
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Overview
Description
3-(2-Nitrophenoxy)azetidine;hydrochloride is a chemical compound with the molecular formula C9H10ClN2O3 It is known for its unique structure, which includes an azetidine ring bonded to a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenoxy)azetidine;hydrochloride typically involves the reaction of 2-nitrophenol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenoxy)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The azetidine ring can be opened under reductive conditions.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Aminophenoxy)azetidine.
Reduction: Formation of open-chain amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(2-Nitrophenoxy)azetidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenoxy)azetidine;hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The azetidine ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenoxy)azetidine;hydrochloride
- 3-(4-Nitrophenoxy)azetidine;hydrochloride
- 2-(2-Nitrophenoxy)azetidine;hydrochloride
Uniqueness
3-(2-Nitrophenoxy)azetidine;hydrochloride is unique due to the position of the nitro group on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(2-nitrophenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQPEMUAKNKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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